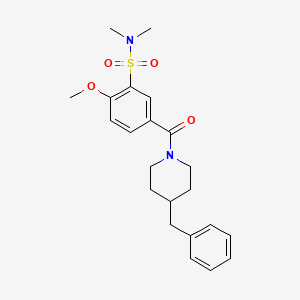
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide, also known as CP-465,022, is a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and arousal. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mécanisme D'action
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which is located in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of wakefulness and arousal. By blocking the activation of these receptors, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep and wakefulness, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce food intake and body weight by decreasing the activity of the reward pathway in the brain. It has also been shown to reduce drug-seeking behavior by decreasing the activity of the mesolimbic dopamine system, which is involved in the reward response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of orexin-1 receptors in sleep, wakefulness, and other physiological processes. However, one limitation of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.
Orientations Futures
There are a number of potential future directions for research on N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide. One area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of obesity and addiction. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide on sleep, wakefulness, and other physiological processes.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyclopentylmagnesium bromide, followed by the reduction of the resulting nitro compound with iron powder. The piperidine-1-sulfonyl chloride is then added to the intermediate product, which undergoes cyclization to form N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide.
Applications De Recherche Scientifique
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to improve sleep quality and reduce the incidence of wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-16-19(9-10-20(21)28-3)22(25)24-13-11-18(12-14-24)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQRUCUIKBUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-benzylpiperidin-1-yl)carbonyl]-2-methoxy-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

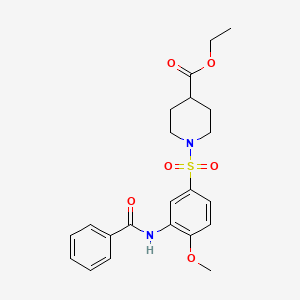

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
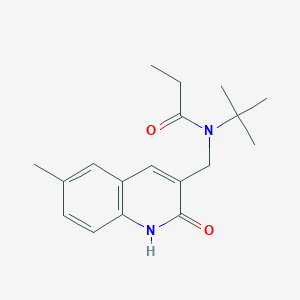
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
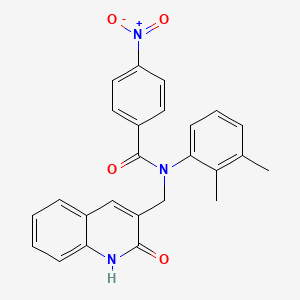
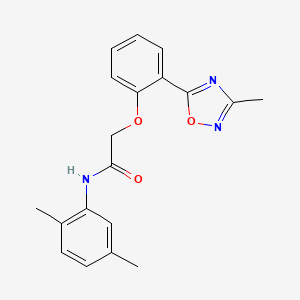
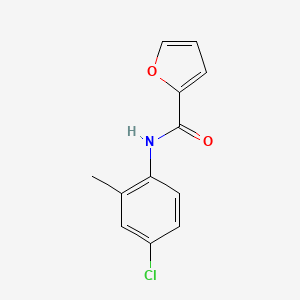
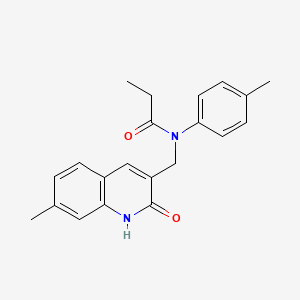
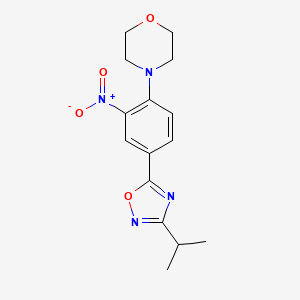
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)
